2-[2-(4-Fluorophenoxy)ethyl]piperidine
Description
2-[2-(4-Fluorophenoxy)ethyl]piperidine (systematic name: 4-[2-(4-Fluorophenoxy)ethyl]piperidine, CAS 291289-20-8) is a piperidine derivative featuring a six-membered amine ring substituted with an ethyl group linked to a 4-fluorophenoxy moiety. The 4-fluorophenoxy group consists of a phenyl ring with a fluorine atom at the para position, connected via an ether bond to the ethyl chain. This compound is primarily used in industrial applications, as indicated by its safety data sheet .
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h4-7,12,15H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKGGGNELYUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(4-Fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-fluorophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
2-[2-(4-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[2-(4-Fluorophenoxy)ethyl]piperidine is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies related to enzyme activity.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural variations among 4-[2-(4-Fluorophenoxy)ethyl]piperidine and analogous compounds, along with their physicochemical and biological implications:
Biological Activity
2-[2-(4-Fluorophenoxy)ethyl]piperidine, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various in vitro and in vivo studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the fluorine atom in the para position of the phenoxy group enhances the compound's lipophilicity and biological activity by influencing its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound are primarily linked to its effects on neurotransmitter systems and ion channels. The following sections summarize key findings from various studies.
Inhibition of Ion Channels
Research indicates that derivatives of piperidine, including this compound, exhibit significant inhibitory effects on voltage-gated calcium channels (VGCCs). This inhibition can lead to vasodilatory effects, making it a candidate for treating hypertension without the common side effect of reflex tachycardia associated with traditional calcium channel blockers .
Neurotransmitter Uptake Inhibition
Piperidine derivatives have been shown to affect serotonin (5-HT) and norepinephrine (NE) reuptake mechanisms. For instance, compounds structurally similar to this compound have demonstrated efficacy in modulating neurotransmitter levels, which is beneficial in managing mood disorders and pain syndromes .
Structure-Activity Relationship (SAR)
SAR studies have elucidated how modifications to the piperidine structure influence biological activity. For example, the introduction of electron-withdrawing groups at specific positions significantly enhances inhibitory potency against certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for folate metabolism in cancer therapy .
| Modification | Effect on Activity |
|---|---|
| Para-fluorination | Increased potency for enzyme inhibition |
| Alkyl substitutions | Enhanced calcium channel inhibition |
Case Studies and Research Findings
- Hypertensive Models : A study involving spontaneously hypertensive rats demonstrated that oral administration of related piperidine compounds resulted in a significant reduction in blood pressure without causing reflex tachycardia. This suggests a favorable pharmacological profile for cardiovascular applications .
- Neuroprotective Effects : In vitro studies have indicated that piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. These compounds may inhibit neurotransmitter uptake, thereby enhancing synaptic transmission .
- Anticancer Activity : Preliminary evaluations suggest that certain piperidine derivatives exhibit anticancer properties through their action on various cellular pathways, including apoptosis induction via caspase activation .
Q & A
What are the recommended synthetic routes for 2-[2-(4-Fluorophenoxy)ethyl]piperidine, and how can reaction yields be optimized?
Level : Basic
Methodological Answer :
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorophenol with a piperidine derivative containing a leaving group (e.g., chloride) in a polar aprotic solvent like dichloromethane, using sodium hydroxide as a base . Yield optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >99% purity .
Which characterization techniques are critical for confirming the structural integrity of this compound?
Level : Basic
Methodological Answer :
- NMR spectroscopy : H and C NMR to verify fluorophenoxy and piperidine moieties (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH signals at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHFNO).
- Elemental analysis : Match theoretical vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
What safety protocols should be followed when handling this compound in laboratory settings?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (P261 precaution).
- Waste disposal : Neutralize acidic/basic byproducts before disposing via certified hazardous waste channels .
How can researchers investigate the pharmacological potential of this compound?
Level : Advanced
Methodological Answer :
- Receptor binding assays : Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., H-LSD for 5-HT) .
- In vitro toxicity : Assess cytotoxicity in HEK-293 cells via MTT assays (IC determination).
- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .
What analytical methods are suitable for quantifying impurities in this compound?
Level : Advanced
Methodological Answer :
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Validate method parameters (LOD: 0.1 μg/mL, LOQ: 0.3 μg/mL) .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and EI ionization .
How should researchers address contradictory data in spectroscopic or pharmacological studies of this compound?
Level : Advanced
Methodological Answer :
- Replicate experiments : Conduct triplicate trials under identical conditions to rule out variability.
- Cross-validate techniques : Compare NMR data with X-ray crystallography (if crystalline) or IR spectroscopy .
- Peer consultation : Collaborate with computational chemists to model electronic effects of the fluorophenoxy group .
What computational approaches can predict the reactivity or bioactivity of this compound?
Level : Advanced
Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution and nucleophilic sites .
- Molecular docking : Use AutoDock Vina to simulate binding poses at target receptors (e.g., 5-HT PDB: 6WGT) .
- ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier permeability .
What strategies are effective for synthesizing novel derivatives of this compound?
Level : Advanced
Methodological Answer :
- Side-chain modification : Introduce alkyl/aryl groups at the piperidine nitrogen via reductive amination .
- Electrophilic substitution : Replace the fluorine atom with other halogens (e.g., Cl, Br) using halogen exchange reactions .
- SAR studies : Systematically vary substituents and test biological activity to establish structure-activity relationships .
How can mechanistic studies elucidate the degradation pathways of this compound under varying pH conditions?
Level : Advanced
Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed piperidine rings) via fragmentation patterns .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
What storage conditions ensure long-term stability of this compound?
Level : Basic
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
